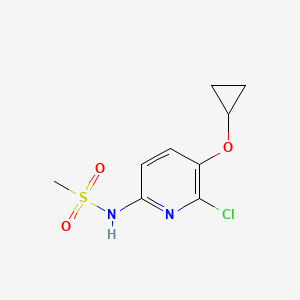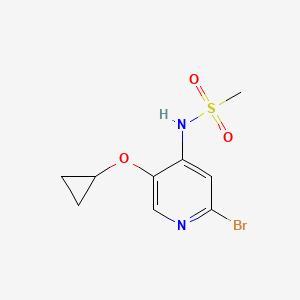![molecular formula C14H11N3O3 B14813785 4-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14813785.png)
4-{[(E)-(2-nitrophenyl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-nitrobenzylidene)amino]benzamide is an organic compound with the molecular formula C14H11N3O3 It is characterized by the presence of a benzamide group linked to a nitrobenzylidene moiety through an imine bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-nitrobenzylidene)amino]benzamide typically involves the condensation reaction between 4-aminobenzamide and 2-nitrobenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product .
Industrial Production Methods
Industrial production of 4-[(2-nitrobenzylidene)amino]benzamide can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[(2-nitrobenzylidene)amino]benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Strong nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-[(2-aminobenzylidene)amino]benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-[(2-nitrobenzylidene)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiproliferative activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Mechanism of Action
The mechanism of action of 4-[(2-nitrobenzylidene)amino]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and antiproliferative activities .
Comparison with Similar Compounds
Similar Compounds
4-aminobenzamide: A related compound with similar structural features but lacking the nitrobenzylidene moiety.
2-nitrobenzaldehyde: The precursor used in the synthesis of 4-[(2-nitrobenzylidene)amino]benzamide.
4-[(2-aminobenzylidene)amino]benzamide: The reduced form of the compound.
Uniqueness
4-[(2-nitrobenzylidene)amino]benzamide is unique due to the presence of both a nitro group and an imine bond, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-[(2-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O3/c15-14(18)10-5-7-12(8-6-10)16-9-11-3-1-2-4-13(11)17(19)20/h1-9H,(H2,15,18) |
InChI Key |
KZCRXZKJXRQNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chloro-2,3-dimethylphenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B14813710.png)
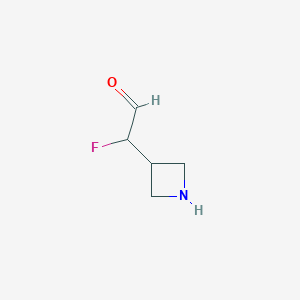
![2,4-dichloro-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]benzohydrazide](/img/structure/B14813724.png)
![2,3,5,6,11,11a-hexahydro-1H-indolizino[6,7-b]indole-2-carboxylic acid](/img/structure/B14813731.png)
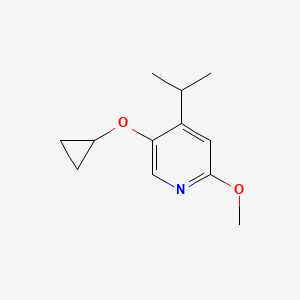
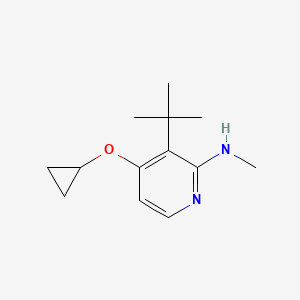

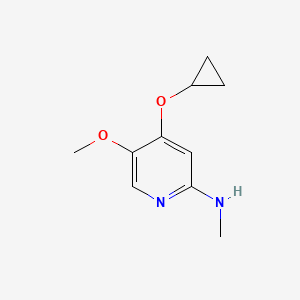
![2-(2-bromo-4-ethylphenoxy)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14813757.png)

